molecular formula C18H13ClFNO3 B2612851 N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919760-07-9

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2612851
CAS No.: 919760-07-9
M. Wt: 345.75
InChI Key: VAHDFKCVIYXKGW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group and a 7-methyl-2-oxo-2H-chromen-4-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Formation of the 7-methyl-2-oxo-2H-chromen-4-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: The intermediate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine.

    Attachment of the 3-chloro-4-fluorophenyl group: This step involves the nucleophilic substitution reaction of the acetamide intermediate with a 3-chloro-4-fluoroaniline derivative under suitable conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution with halides in polar aprotic solvents, electrophilic substitution with electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the 7-methyl group, which may affect its chemical and biological properties.

    N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-12-3-5-15(20)14(19)9-12/h2-6,8-9H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHDFKCVIYXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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